Methyloctyldidecylammonium chloride
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Overview
Description
Methyloctyldidecylammonium chloride is a quaternary ammonium compound with the molecular formula C29H62NCl. It is characterized by a positively charged nitrogen atom covalently bonded to one methyl group, one octyl group, and two decyl groups. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and sanitizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyloctyldidecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of a tertiary amine with an alkyl halide. For instance, the reaction of N-decyl-N-methyl-N-octylamine with decyl chloride in the presence of a suitable solvent and under controlled temperature conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyloctyldidecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, halide ions, and other anions. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of the corresponding alcohol, while reaction with halide ions can result in the formation of different quaternary ammonium salts .
Scientific Research Applications
Methyloctyldidecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: Due to its antimicrobial properties, it is used in the preparation of disinfectants and sanitizers for laboratory and medical use.
Medicine: It is explored for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: It is used in the formulation of cleaning agents, water treatment chemicals, and as an additive in various industrial processes
Mechanism of Action
Methyloctyldidecylammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This results in the effective killing of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Similar in structure but with two methyl groups instead of one methyl and one octyl group.
Benzalkonium chloride: Another quaternary ammonium compound with a benzyl group instead of the alkyl groups.
Cetyltrimethylammonium chloride: Contains a cetyl group and three methyl groups.
Uniqueness
Methyloctyldidecylammonium chloride is unique due to its specific combination of alkyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications .
Properties
CAS No. |
77502-70-6 |
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Molecular Formula |
C29H62ClN |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
didecyl-methyl-octylazanium;chloride |
InChI |
InChI=1S/C29H62N.ClH/c1-5-8-11-14-17-19-22-25-28-30(4,27-24-21-16-13-10-7-3)29-26-23-20-18-15-12-9-6-2;/h5-29H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QKAZXRQKJUMPMJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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